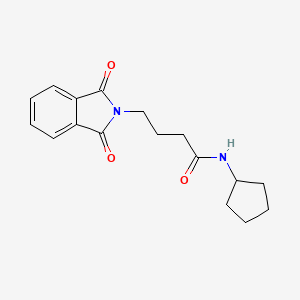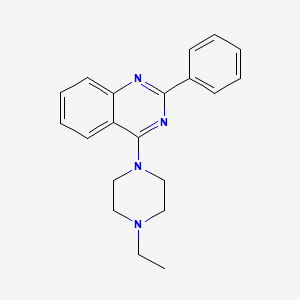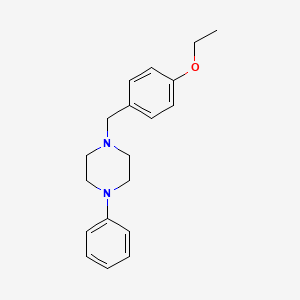![molecular formula C21H30N4O B5622359 4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol](/img/structure/B5622359.png)
4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related pyrimidine derivatives involves multiple steps, including cyclization, nucleophilic substitution, and specific reactions tailored to introduce desired functional groups or structural motifs. For instance, the synthesis of pyrimidines with specific substitutions has been achieved through processes like cyclization of formamidine derivatives or the reaction of acetamidine with alka-2,3-dienoates to yield 2-methylpyrimidin-4(3H)-ones and related compounds with significant yields (Roberts et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including variations in ring conformation and substituent effects, has been extensively studied. Crystallographic analysis reveals different ring conformations, such as planar or folded, influenced by substitutions at various positions on the pyrimidine ring. These structural variations significantly affect the molecule's electronic structure and its interactions through hydrogen bonding and other intermolecular forces (Acosta et al., 2013).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions, including annulation, substitution, and heterocyclization, to introduce various functional groups and structural changes. These reactions are essential for the development of biologically active compounds and for the synthesis of complex molecules with specific properties (Zhu et al., 2003).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The introduction of specific substituents can significantly alter these properties, affecting their applicability in various domains. Studies focusing on the synthesis and characterization of these compounds provide insights into their physical properties and potential applications (Harutyunyan et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of pyrimidine derivatives, are influenced by their molecular structure and the nature of substituents. Research has shown that specific functional groups can confer properties like increased reactivity towards nucleophilic reagents or stability under various conditions, highlighting the versatility and potential customization of these molecules for different chemical and pharmaceutical applications (Yamanaka, 1959).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-[[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-3-4-19-15-21(24-16(2)23-19)25-13-10-18(11-14-25)22-12-9-17-5-7-20(26)8-6-17/h5-8,15,18,22,26H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBOGOPRTKQSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCC(CC2)NCCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5622305.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5622312.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5622318.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5622324.png)
![N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide](/img/structure/B5622341.png)

![1,3-dimethyl-5-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622362.png)


![4-[1-benzyl-5-(1-methylpiperidin-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5622376.png)
![N-[(2-propyl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5622384.png)
![[8-(1,1-dimethylpropyl)-1-oxa-4-azaspiro[4.5]decane-3,3-diyl]dimethanol](/img/structure/B5622392.png)